8E,10E-octadecadienoic acid

Lipidomics Analytical Chemistry Nutritional Biochemistry

Research on conjugated linoleic acids is compromised by isomer mixtures and the scarcity of individual trans,trans isomers. 8E,10E-octadecadienoic acid (C18H32O2, MW 280.45) is a rare CLA with two trans double bonds at positions 8 and 10, structurally distinct from common 9,11- or 10,12 isomers. - **Critical for SAR studies**: Enables precise mapping of 8,10-trans,trans diene interactions with cyclooxygenase & dioxygenase enzymes. - **Analytical utility**: Distinct UV max at ~234 nm allows direct HPLC-UV quantification without derivatization. - **Supply assurance**: Packaged under inert atmosphere; available for immediate global delivery.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
Cat. No. B12321539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8E,10E-octadecadienoic acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC=CCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-11H,2-7,12-17H2,1H3,(H,19,20)/b9-8+,11-10+
InChIKeyQJKCKUNKNNYJNS-BNFZFUHLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8E,10E-Octadecadienoic Acid – Product Overview


8E,10E-octadecadienoic acid (C18H32O2, MW 280.45) is a polyunsaturated fatty acid belonging to the class of lineolic acids and derivatives [1]. It is a conjugated linoleic acid (CLA) isomer, characterized by two trans (E) double bonds at the 8 and 10 positions, distinguishing it structurally from the more common 9,11- and 10,12-CLA isomers found in ruminant products [2]. This distinct conjugated diene configuration underpins its specific interactions with lipid-metabolizing enzymes and cellular signaling pathways, making it a specialized tool for investigating isomer-specific biological effects [3].

Isomer-specific CLA probe with 8E,10E trans,trans conjugation
Designed for enzyme inhibition and lipid signaling pathway studies
Supports differentiation of isomer-dependent adipocyte and angiogenesis responses

Isomeric Specificity of 8E,10E-Octadecadienoic Acid


The biological effects of conjugated linoleic acids (CLAs) are highly isomer-specific, as demonstrated by divergent activities between the two most abundant dietary isomers, 9Z,11E-CLA and 10E,12Z-CLA, in processes such as angiogenesis, apoptosis, and lipid metabolism [1]. These isomers exhibit distinct kinetics in free radical scavenging and differ in their ability to modulate serum biomarkers like leptin and VEGF [1][2]. Consequently, generic CLA mixtures or alternative isomers cannot be assumed to replicate the biological profile of the rare 8E,10E-octadecadienoic acid. Its unique 8,10-trans,trans conjugation presents a distinct molecular geometry that dictates its interaction with specific enzymatic and receptor targets, making its procurement essential for studies requiring precise isomer identification and for applications where the unique properties of this specific diene system are hypothesized to be advantageous [3].

Isomer mismatch

Common isomers (9,11 or 10,12) may exhibit divergent enzyme inhibition and adipocyte response, potentially shifting study outcomes.

Mixture confounding

Generic CLA mixtures contain variable isomer composition, which can obscure isomer-specific effects and limit data reproducibility.

Class-level inference

Enzyme inhibition data of β-calendic acid (a structural analog) are class-level and may not directly translate to 8E,10E-octadecadienoic acid.

8E,10E-Octadecadienoic Acid: Comparative Evidence


Physicochemical Distinction from Linoleic Acid

8E,10E-octadecadienoic acid exhibits a distinct ultraviolet (UV) absorption spectrum compared to its non-conjugated precursor, linoleic acid (9Z,12Z-octadecadienoic acid). While linoleic acid shows no significant absorption above 210 nm, the conjugated diene system of 8E,10E-octadecadienoic acid results in a characteristic absorption maximum at approximately 234 nm, enabling its direct quantification in complex lipid mixtures without derivatization [1]. Furthermore, the trans,trans configuration imparts higher hydrophobicity compared to the cis,cis-linoleic acid, as indicated by its calculated XLogP3-AA value of 5.2 [2].

UV Spectral Property
Class-level
λmax ≈ 234 nm (conjugated diene)
Linoleic acid: no peak above 210 nm
Distinct UV signature enables label-free tracking
Class-level inference; verify for this isomer
Lipidomics Analytical Chemistry Nutritional Biochemistry

β-Calendic Acid Inhibits Linoleate 10S-Dioxygenase

While direct enzymatic data for 8E,10E-octadecadienoic acid is sparse, its close structural analog β-calendic acid (8E,10E,12E-octadecatrienoic acid), which shares the same 8E,10E conjugated diene core, was identified as a highly potent inhibitor of the bacterial linoleate 10S-dioxygenase (10S-DOX), a model enzyme related to mammalian cyclooxygenases (COX). β-Calendic acid exhibited a Ki of ~125 nM against 10S-DOX, which was among the most potent of eight conjugated linolenic acids tested [1]. This is in stark contrast to its weak inhibition of COX-2, which showed ≤30% inhibition at a 10 µM concentration, demonstrating significant selectivity [1].

Enzyme Inhibition (Ki)
Class-level
Ki ≈ 125 nM (10S-DOX)
≥80-fold selectivity over COX-2
Supports 8E,10E motif as enzyme inhibitor pharmacophore context
Data from β-calendic acid analog; class-level inference
Enzymology Inflammation Research Lipid Signaling

Anti-Angiogenic and Apoptotic Effects of CLA Isomers

A direct comparative study in mice demonstrated that the two most common dietary CLA isomers, 9Z,11E-CLA and 10E,12Z-CLA, have distinct in vivo biological effects despite sharing the same molecular formula. While both isomers inhibited angiogenesis in a matrigel plug assay by 50-60% at a 1% dietary level, only 10E,12Z-CLA significantly decreased serum leptin levels by ~50% and induced rapid apoptosis of white and brown adipocytes in the mammary fat pad [1]. This study exemplifies the principle of isomer-specificity, underscoring that the biological profile of the rare 8E,10E isomer cannot be predicted from, or substituted by, data from more common isomers.

Serum Leptin Response
Head-to-head
10E,12Z-CLA: decreased ~50% 9Z,11E-CLA: no significant change
Reported isomer-specific adipocyte response context
In vivo mouse model (1% diet, 6 weeks)
Oncology Angiogenesis Adipose Biology

Kinetic Differences in Free Radical Scavenging Between Common CLA Isomers

In a direct comparison using electron spin resonance (ESR) spectrometry and spectrophotometric methods, the two common CLA isomers, 9Z,11E-CLA and 10E,12Z-CLA, demonstrated distinct kinetic and thermodynamic properties in scavenging the stable DPPH radical. Notably, 10E,12Z-CLA exhibited a significantly greater initial velocity in the DPPH radical-quenching reaction at concentrations ranging from 2.5–80 mg/mL compared to 9Z,11E-CLA. At steady state, however, 9Z,11E-CLA scavenged more DPPH radicals [1]. These results highlight that even among structurally similar isomers, the positioning and geometry of the conjugated double bonds dictate their reaction kinetics.

DPPH Radical Scavenging Rate
Head-to-head
10E,12Z-CLA: higher initial velocity 9Z,11E-CLA: lower initial velocity (p
Reported isomer-dependent radical reaction kinetics
DPPH assay in ethanol
Oxidative Stress Free Radical Biology Antioxidant Research

8E,10E-Octadecadienoic Acid: Key Applications


Isomer-Specific Lipid Signaling & Enzyme Inhibition

The strong, selective enzyme inhibition demonstrated by the structurally analogous β-calendic acid establishes the 8E,10E conjugated diene as a key pharmacophore [1]. 8E,10E-octadecadienoic acid is therefore a critical tool compound for structure-activity relationship (SAR) studies to delineate the precise molecular interactions governing binding to fatty acid dioxygenases and related cyclooxygenase enzymes, distinct from the activities of 9,11- or 10,12-CLA isomers [2].

Lipidomics Standard and Tracer

The distinct UV absorption maximum at ~234 nm, a hallmark of conjugated dienes and absent in non-conjugated linoleic acid, provides a straightforward method for quantifying 8E,10E-octadecadienoic acid in complex biological matrices without derivatization [3]. This property makes the pure isomer an ideal analytical standard for method development in HPLC-UV and mass spectrometry-based lipidomics, enabling precise tracking of this rare CLA species in metabolic studies.

Adipocyte Biology & Angiogenesis Research

Given the stark in vivo biological differences observed between 9Z,11E-CLA and 10E,12Z-CLA—including specific effects on serum leptin, adipocyte apoptosis, and angiogenesis—8E,10E-octadecadienoic acid offers a unique molecular probe for research in adipose tissue metabolism and vascular biology [2]. Its use allows researchers to dissect the contribution of the 8,10-trans,trans configuration to these and other physiological processes, moving beyond the confounding effects of isomer mixtures or more common single isomers.

Molecular Geometry vs. Free Radical Reactivity

The isomer-dependent kinetics of radical scavenging, as seen in the direct comparison between 9Z,11E-CLA and 10E,12Z-CLA, suggests that the precise bond geometry and electron distribution of the conjugated system govern chemical reactivity [4]. 8E,10E-octadecadienoic acid is thus a valuable model compound for physical organic chemistry and free radical biology research aimed at correlating molecular structure with antioxidant reaction kinetics in lipid systems.

Application
Selection Property
Validation Focus
Enzyme inhibition & SAR studies
8E,10E trans,trans diene geometry
Isomer-specific inhibition selectivity
Lipidomics analytical standard
Conjugated diene UV absorbance
Label-free UV quantification method
Adipocyte biology & angiogenesis
Isomer-specific adipocyte modulation
Leptin and apoptosis endpoint review
Free radical reactivity studies
trans,trans conjugated electron distribution
Radical scavenging kinetics comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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